Bienvenue dans la boutique en ligne BenchChem!

SR10067

REV-ERB Circadian Rhythm Transcriptional Repression

SR10067 is the optimal REV-ERB agonist for in vivo circadian and anxiety research. With validated brain penetration, sustained target engagement >6h, and 5-fold greater potency than SR9011 in marble-burying anxiety assays (ED50 12 vs 61 mg/kg), it provides a reliable dosing framework (ED50 20 mg/kg for wheel-running suppression). Avoid experimental failure—choose SR10067 for robust, dose-dependent modulation of circadian rhythm, sleep architecture, and anxiety-like behavior. >98% HPLC purity.

Molecular Formula C31H31NO3
Molecular Weight 465.6 g/mol
Cat. No. B1399069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR10067
Molecular FormulaC31H31NO3
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3
InChIKeyMOPAGKWBFUICQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR10067: High-Potency REV-ERBα/β Agonist for Circadian Rhythm, Sleep, Anxiety, and Epithelial Barrier Research


SR10067 (CAS 1380548-02-6) is a synthetic, small-molecule agonist of the nuclear receptors REV-ERBα and REV-ERBβ, developed as an optimized derivative of the SR9009/SR9011 tetrahydroisoquinoline amide scaffold [1]. It acts as a high-affinity ligand, directly activating REV-ERB-dependent transcriptional repression with nanomolar potency in cell-based assays and demonstrating robust target engagement in vivo following systemic administration [1]. The compound is documented to be cell-permeable and brain-penetrant, and it has been extensively characterized for its effects on circadian behavior, sleep architecture, and anxiety-like behavior in preclinical mouse models [1].

Why In-Class REV-ERB Agonists Cannot Substitute for SR10067 in Critical Assays


REV-ERB agonists display significant, well-documented differences in key parameters essential for research reproducibility and translational relevance. These differences are not limited to nominal in vitro binding affinity but critically extend to functional cellular potency, in vivo target engagement, and pharmacodynamic efficacy across multiple behavioral endpoints. As directly shown in head-to-head studies, SR10067 is quantitatively superior to earlier-generation compounds like SR9011 and SR9009 across a range of in vitro and in vivo potency measures [1]. Similarly, compared to more recent chemical probes like SR12418, SR10067 offers a differentiated profile of established brain penetration and validated in vivo behavioral pharmacology that may be absent or uncharacterized in newer analogs [1]. Blindly substituting one REV-ERB agonist for another without accounting for these quantifiable potency and pharmacokinetic gaps can lead to experimental failure, false negatives, or misinterpretation of target-specific biology.

Quantitative Differentiation Guide: SR10067 vs. SR9011, SR9009, and Other REV-ERB Agonists


Head-to-Head Potency: SR10067 Exhibits ~4-Fold Greater Potency than SR9011/SR9009 in REV-ERB Transcriptional Assays

In a direct head-to-head comparison using a Gal4DBD-REV-ERB ligand-binding domain cotransfection assay in HEK293 cells, SR10067 demonstrated substantially greater potency than the first-generation agonists SR9011 and SR9009 [1]. This difference was confirmed in a second, independent assay using full-length REV-ERBα and a BMAL1 promoter-driven luciferase reporter [1].

REV-ERB Circadian Rhythm Transcriptional Repression

Head-to-Head In Vivo Potency: SR10067 Shows 2.8-Fold Greater Potency in Suppressing Circadian Wheel-Running Activity vs. SR9011

The in vivo pharmacodynamic effect of SR10067 was compared directly to SR9011 in a mouse circadian wheel-running assay. Following a single intraperitoneal injection, the dose required to suppress nocturnal wheel-running activity by 50% (ED50) was quantified for both compounds [1]. This functional in vivo assay integrates both target engagement and pharmacokinetic properties.

Circadian Rhythm Behavioral Pharmacology In Vivo Target Engagement

Head-to-Head Anxiolytic Potency: SR10067 Is 5-Fold More Potent than SR9011 in Marble-Burying Assay

The anxiolytic-like activity of SR10067 was directly compared to SR9011 using the marble-burying test, a standard preclinical model for anxiety and compulsive-like behavior. The study reported the effective dose required to reduce anxiety-like behavior by 50% (ED50) [1].

Anxiety Behavioral Neuroscience Marble-Burying Assay

Brain Penetration and Sustained Target Engagement: SR10067 Maintains Brain Concentrations Above IC50 for >6 Hours

While many REV-ERB agonists exhibit in vitro activity, their utility in CNS-focused research is contingent on adequate brain exposure. SR10067 has been quantitatively shown to cross the blood-brain barrier and achieve sustained brain concentrations [1]. Importantly, this data was generated in the same study that characterized its behavioral effects, providing a direct link between exposure and efficacy.

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Cross-Study Comparison: SR10067 Demonstrates Superior Functional Potency to SR12418 in Cellular Transcriptional Assays

SR12418 is a more recently described REV-ERB ligand that exhibits high binding affinity in biochemical TR-FRET assays . However, when comparing functional activity in cell-based transcriptional repression assays—a more physiologically relevant measure of agonism—SR10067 demonstrates a distinct profile [1]. This cross-study comparison highlights a common pitfall in comparing tool compounds based solely on binding affinity.

REV-ERB Circadian Rhythm Transcriptional Repression

Class-Level Inference: SR10067 Protects Against Th2 Cytokine-Induced Epithelial Barrier Dysfunction in Human Bronchial Epithelial Cells

SR10067 has been evaluated in a disease-relevant human cellular model of allergic asthma. Pre-treatment with SR10067 significantly attenuated Th2 cytokine-induced barrier dysfunction in human bronchial epithelial cells, as measured by improved transepithelial electrical resistance (TEER) and restoration of junctional protein localization [1]. This application highlights the compound's utility in a specific, clinically relevant context.

Asthma Allergic Inflammation Epithelial Barrier

Recommended Applications for SR10067 Based on Quantified Differentiation Evidence


Investigating REV-ERB-Dependent Regulation of Sleep and Circadian Behavior In Vivo

SR10067 is the optimal choice for in vivo studies requiring robust, dose-dependent modulation of circadian rhythm and sleep architecture. Its validated brain penetration and sustained target engagement above IC50 for >6 hours [1] ensure that behavioral effects are mediated by CNS REV-ERB activation. The well-defined ED50 values for suppressing wheel-running activity (20 mg/kg) and modulating sleep architecture [1] provide a reliable dosing framework, reducing the need for extensive pilot studies.

Elucidating REV-ERB's Role in Anxiety and Emotional Behavior in Preclinical Models

For research on the role of the circadian clock in anxiety disorders, SR10067 offers a critical advantage: a 5-fold greater potency than SR9011 in the standard marble-burying anxiety assay (ED50 of 12 vs. 61 mg/kg) [1]. This superior potency, combined with its CNS exposure profile, makes it the most efficient tool for establishing dose-response relationships and testing mechanistic hypotheses related to REV-ERB and anxiety-like behaviors.

Studying REV-ERBα Activation in Airway Epithelial Barrier Function and Allergic Asthma

In respiratory disease models, SR10067 has demonstrated functional efficacy in a human-relevant cellular system, protecting bronchial epithelial cells from Th2 cytokine-induced barrier dysfunction [2]. This application leverages SR10067's ability to activate REV-ERBα and modulate gene expression programs critical for epithelial integrity. It is a suitable chemical probe for exploring the therapeutic potential of REV-ERB agonism in asthma and other allergic airway diseases.

Structure-Activity Relationship (SAR) Studies for Next-Generation REV-ERB Ligands

SR10067 serves as a benchmark 'optimized' agonist in SAR campaigns. Its tetrahydroisoquinoline amide scaffold, derived from extensive modification of the SR9009/SR9011 core, achieved a 4-5 fold improvement in potency [1]. New chemical entities can be directly compared to SR10067 in standardized cotransfection assays (Gal4-REV-ERB or BMAL1-luciferase reporters) to quantify improvements in functional potency and assess selectivity using the published selectivity panel [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR10067

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.